Opaviraline, also known by its developmental code GW420867X, is classified as an antiviral agent. It was initially developed for the treatment of HIV infections and has been studied for its potential efficacy against various viral pathogens. The compound is derived from the structural modifications of existing antiviral agents, specifically targeting viral enzymes critical for replication.
The synthesis of Opaviraline involves several key steps:
Opaviraline's molecular structure can be represented by its chemical formula, which includes specific functional groups that contribute to its biological activity. The compound features a quinoxaline backbone, which is critical for its interaction with viral enzymes. Detailed analyses using techniques like X-ray crystallography or computational modeling provide insights into bond lengths, angles, and steric interactions within the molecule.
Opaviraline participates in various chemical reactions primarily related to its function as an antiviral agent:
The mechanism of action of Opaviraline involves:
Opaviraline exhibits several notable physical and chemical properties:
Opaviraline has significant implications in scientific research and clinical applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2